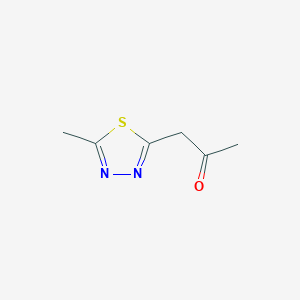
3-bromo-4-fluoropyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-fluoropyridine-2-carbonitrile is a heterocyclic organic compound with the chemical formula C6H2BrFN2 It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 4 are replaced by bromine and fluorine atoms, respectively, and the hydrogen atom at position 2 is replaced by a cyano group
Preparation Methods
The synthesis of 3-bromo-4-fluoropyridine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the bromination and fluorination of pyridine derivatives. For instance, 3-bromo-2-nitropyridine can react with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . Another method involves the use of complex aluminum fluoride and copper fluoride at high temperatures to fluorinate pyridine, resulting in a mixture of fluorinated pyridines .
Chemical Reactions Analysis
3-Bromo-4-fluoropyridine-2-carbonitrile undergoes various chemical reactions, including nucleophilic aromatic substitution, palladium-catalyzed coupling reactions, and reduction reactions. Common reagents used in these reactions include palladium catalysts, tetrabutylammonium fluoride, and dimethylformamide. Major products formed from these reactions include substituted pyridines and other heterocyclic compounds .
Scientific Research Applications
3-Bromo-4-fluoropyridine-2-carbonitrile has several applications in scientific research. It is used as a building block in the synthesis of pharmaceuticals and agrochemicals. Its fluorinated and brominated derivatives are valuable intermediates in the development of drugs and pesticides. Additionally, this compound is used in the synthesis of fluorescent dyes and imaging agents for biological applications .
Mechanism of Action
The mechanism of action of 3-bromo-4-fluoropyridine-2-carbonitrile involves its interaction with molecular targets through its bromine, fluorine, and cyano groups. These functional groups can participate in various chemical reactions, such as nucleophilic substitution and coupling reactions, allowing the compound to modify biological molecules and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-Bromo-4-fluoropyridine-2-carbonitrile can be compared with other similar compounds, such as 3-fluoro-2-pyridinecarbonitrile and 2-bromo-5-fluoropyridine. These compounds share similar structural features, such as the presence of fluorine and bromine atoms on the pyridine ring. this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
3-bromo-4-fluoropyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrFN2/c7-6-4(8)1-2-10-5(6)3-9/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGNXYRPZRMYSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1F)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
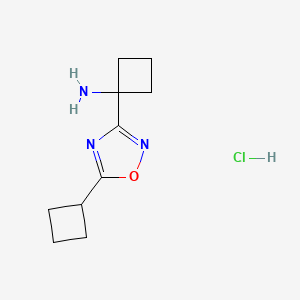

![2-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-amine](/img/structure/B6601712.png)
![3,5-dibromo-1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,4-triazole](/img/structure/B6601719.png)
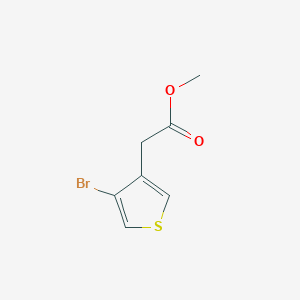


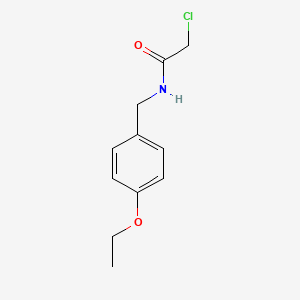
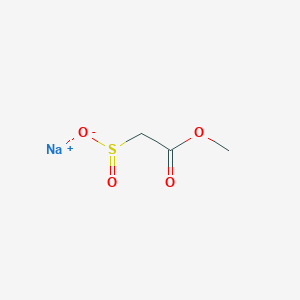
![rac-(2R,3S)-2,8-dimethyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6601742.png)
![6-[3-(dimethylamino)azetidin-1-yl]pyridin-3-amine](/img/structure/B6601751.png)
